molecular formula C26H22F2N4O3S2 B2456909 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1190016-78-4

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2456909
CAS RN: 1190016-78-4
M. Wt: 540.6
InChI Key: YGVFDRGHAHWHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a p-tolyl group , which is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position. It also seems to have a complex structure that might be related to extended flavonoids , which are any flavonoid with one or more rings fused onto the phenyl substituted benzopyran framework.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin ring system, the introduction of the p-tolyl group, and the attachment of the N-(2,4-difluorophenyl)acetamide group. Unfortunately, without specific literature or database references, it’s difficult to provide a detailed synthesis analysis .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability would depend on the exact structure of the compound and could be predicted using computational methods .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and biological activity. It could also involve computational studies to predict these properties and guide experimental work .

properties

IUPAC Name

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3S2/c1-14-3-6-17(7-4-14)32-25(35)23-18-9-10-31(15(2)33)12-21(18)37-24(23)30-26(32)36-13-22(34)29-20-8-5-16(27)11-19(20)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFDRGHAHWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

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